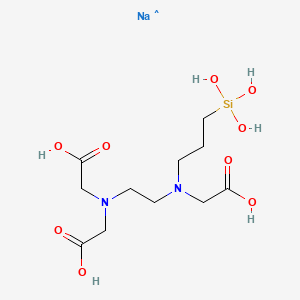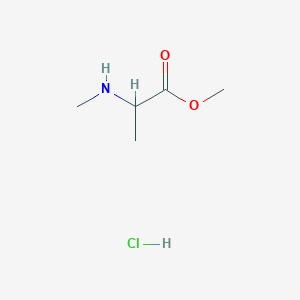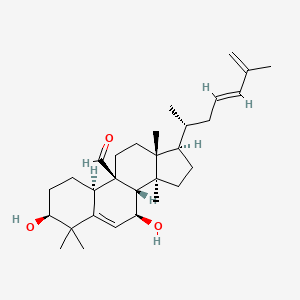![molecular formula C16H13NO3 B3083315 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid CAS No. 1141057-92-2](/img/structure/B3083315.png)
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Vue d'ensemble
Description
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a benzene ring substituted with an amide group and a phenylprop-2-enoyl group
Mécanisme D'action
Target of Action
The primary target of 3-cinnamamidobenzoic acid is the enzyme benzoate 4-hydroxylase (CYP53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi . Because this enzyme is unique to fungi, it is a promising drug target in fungal pathogens .
Mode of Action
3-cinnamamidobenzoic acid interacts with the active site of the CYP53A15 enzyme, a variant of CYP53 found in the fungus Cochliobolus lunatus . This interaction inhibits the enzymatic activity of CYP53A15 . The inhibition of this enzyme disrupts the normal metabolic processes of the fungi, leading to their death .
Biochemical Pathways
The inhibition of CYP53A15 affects the metabolic pathway of aromatic compounds in fungi . The downstream effects of this disruption can lead to the death of the fungi .
Result of Action
The result of 3-cinnamamidobenzoic acid’s action is the death of the fungi. By inhibiting the CYP53A15 enzyme, the compound disrupts the normal metabolic processes of the fungi, leading to their death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 3-aminobenzoic acid and cinnamoyl chloride (3-phenylprop-2-enoyl chloride) in the presence of a base such as pyridine or triethylamine. This reaction forms the amide bond, resulting in the desired compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using Br2/FeBr3, nitration using HNO3/H2SO4, and alkylation using alkyl halides and AlCl3.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Cinnamic Acid: An aromatic acid with a phenylprop-2-enoyl group, known for its flavoring and fragrance properties.
Aminobenzoic Acid: An aromatic amine with applications in sunscreen and as a vitamin B complex component.
Uniqueness
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid is unique due to its combined structural features of both benzoic acid and cinnamic acid, offering a distinct set of chemical and biological properties. Its amide linkage and conjugated system contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-11H,(H,17,18)(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDHSPJJPLZJMX-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)










![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)
![3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate](/img/structure/B3083349.png)

